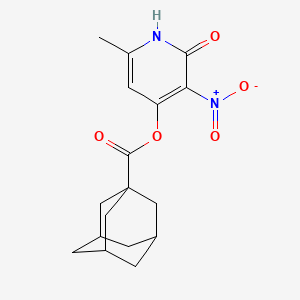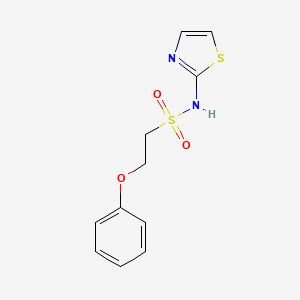
2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and an ethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
作用機序
Target of Action
The primary targets of 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide are bacterial cells . The compound has been synthesized as a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound interacts with its targets by penetrating bacterial cells . It displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, in conjunction with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
The compound affects the biochemical pathways of bacterial cells, leading to their death
Pharmacokinetics
The compound’s ability to penetrate bacterial cells suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of bacterial cells . The compound displays potent antibacterial activity, creating pores in the bacterial cell membranes, which likely leads to cell death .
Action Environment
The compound’s potent antibacterial activity suggests it may be effective in various environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide typically involves the coupling of a phenoxy acid derivative with a thiazole-containing amine. One common method includes the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinones.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the sulfonamide moiety can produce primary amines.
科学的研究の応用
2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds share structural similarities with 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide and have been studied for their biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives also contain a thiazole ring and have shown potential in various scientific applications.
Uniqueness
This compound stands out due to its unique combination of a phenoxy group, thiazole ring, and ethanesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for diverse research and industrial applications.
特性
IUPAC Name |
2-phenoxy-N-(1,3-thiazol-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c14-18(15,13-11-12-6-8-17-11)9-7-16-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLMSBKCJMVFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)
![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2847661.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)
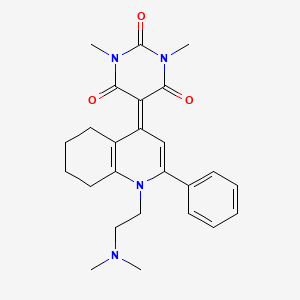
![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)
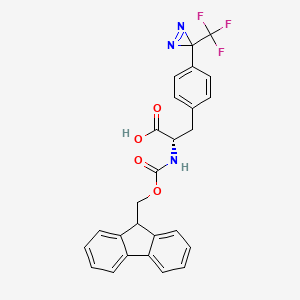
![1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)
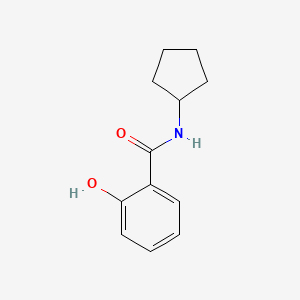
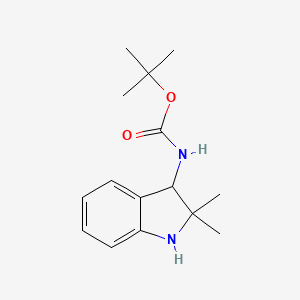
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)
